molecular formula C7H9F2N3O2 B2508833 Methyl 2-[[2-(difluoromethyl)pyrazol-3-yl]amino]acetate CAS No. 2247207-32-3

Methyl 2-[[2-(difluoromethyl)pyrazol-3-yl]amino]acetate

Cat. No. B2508833
M. Wt: 205.165
InChI Key: GNUCNGPEGIFMNF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“Methyl 2-[[2-(difluoromethyl)pyrazol-3-yl]amino]acetate” is a compound that contains a pyrazole ring. Pyrazole is an organic compound of the azole group with the formula C3H3N2H. It is a heterocycle characterized by a 5-membered ring of three carbon atoms and two adjacent nitrogen atoms .


Synthesis Analysis

The synthesis of pyrazole derivatives, such as “Methyl 2-[[2-(difluoromethyl)pyrazol-3-yl]amino]acetate”, can be achieved through various strategies. These include multicomponent approaches, dipolar cycloadditions, and cyclocondensation of hydrazine with a carbonyl system . Difluoromethylation processes based on X–CF2H bond formation, where X is C (sp), C (sp2), C (sp3), O, N, or S, have also been used .


Molecular Structure Analysis

The molecular structure of “Methyl 2-[[2-(difluoromethyl)pyrazol-3-yl]amino]acetate” is characterized by a pyrazole ring, which is a 5-membered ring with two nitrogen atoms at different positions . The compound also contains a difluoromethyl group, which is attached to the pyrazole ring.


Chemical Reactions Analysis

The chemical reactions involving “Methyl 2-[[2-(difluoromethyl)pyrazol-3-yl]amino]acetate” can be complex, involving various processes such as electrophilic, nucleophilic, radical, and cross-coupling methods . The compound can also undergo reactions with other molecules, leading to the formation of new compounds.

properties

IUPAC Name

methyl 2-[[2-(difluoromethyl)pyrazol-3-yl]amino]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9F2N3O2/c1-14-6(13)4-10-5-2-3-11-12(5)7(8)9/h2-3,7,10H,4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNUCNGPEGIFMNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CNC1=CC=NN1C(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9F2N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-[[2-(difluoromethyl)pyrazol-3-yl]amino]acetate

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